molecular formula C12H19N3O4 B14669674 Octyl 4-nitro-1h-imidazole-5-carboxylate CAS No. 36137-91-4

Octyl 4-nitro-1h-imidazole-5-carboxylate

Cat. No.: B14669674
CAS No.: 36137-91-4
M. Wt: 269.30 g/mol
InChI Key: KTIICRZILZKTNE-UHFFFAOYSA-N
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Description

Octyl 4-nitro-1h-imidazole-5-carboxylate is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods

Industrial production of imidazole derivatives often employs copper-catalyzed [3 + 2] cycloaddition reactions. These reactions provide multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant without the need for expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-nitro-1h-imidazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization and copper catalysts for cycloaddition . The conditions often involve mild temperatures and the use of oxygen as an oxidant.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Octyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4-nitro-1h-imidazole-5-carboxylate is unique due to its specific functional groups, which provide distinct chemical and biological properties. Its octyl chain and nitro group contribute to its stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

36137-91-4

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

octyl 5-nitro-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H19N3O4/c1-2-3-4-5-6-7-8-19-12(16)10-11(15(17)18)14-9-13-10/h9H,2-8H2,1H3,(H,13,14)

InChI Key

KTIICRZILZKTNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

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